molecular formula C9H9NO6 B1586015 3,4-Dimethoxy-2-nitrobenzoic acid CAS No. 79025-28-8

3,4-Dimethoxy-2-nitrobenzoic acid

Cat. No. B1586015
Key on ui cas rn: 79025-28-8
M. Wt: 227.17 g/mol
InChI Key: QZYYEGRMWJAHBY-UHFFFAOYSA-N
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Patent
US04377581

Procedure details

A solution of 823 g. potassium permanganate in about 8.5 liters of H2O was gradually added to a refluxing solution of 3,4-dimethoxy-2-nitrobenzaldehyde (550 g., 2.60 moles) in 5.6 liters of acetone. The reaction mixture was refluxed for four more hours, then filtered through diatomaceous earth while hot and the filter cake washed with hot water. The acetone was removed in vacuo and a small amount of unreacted solid was filtered off. The aqueous solution was acidified with 2 N hydrochloric acid (1.8 liters) to yield 505 g. (85%) of the essentially pure title compound. Recrystallization from water afforded colorless crystals, M.P. 200°-202° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 L
Type
solvent
Reaction Step One
Quantity
5.6 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=[O:2].[K+].[CH3:7][O:8][C:9]1[C:10]([N+:19]([O-:21])=[O:20])=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH:12]=[O:13]>O.CC(C)=O>[CH3:7][O:8][C:9]1[C:10]([N+:19]([O-:21])=[O:20])=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:12]([OH:2])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
550 g
Type
reactant
Smiles
COC=1C(=C(C=O)C=CC1OC)[N+](=O)[O-]
Name
Quantity
8.5 L
Type
solvent
Smiles
O
Name
Quantity
5.6 L
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for four more hours
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth while hot and the filter cake
WASH
Type
WASH
Details
washed with hot water
CUSTOM
Type
CUSTOM
Details
The acetone was removed in vacuo
FILTRATION
Type
FILTRATION
Details
a small amount of unreacted solid was filtered off
CUSTOM
Type
CUSTOM
Details
to yield 505 g

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C(=O)O)C=CC1OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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